molecular formula C10H11N3O B13746887 [3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol

[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol

Katalognummer: B13746887
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: ZWMVMYGFOFOQHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol: is an organic compound with the molecular formula C10H11N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 3-aminophenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 3-aminophenylhydrazine with 3-formylpyrazole in the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields an aldehyde or carboxylic acid, while reduction of the nitro group forms an amine .

Wissenschaftliche Forschungsanwendungen

[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol: has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c11-8-3-1-2-7(4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13)

InChI-Schlüssel

ZWMVMYGFOFOQHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N)C2=NNC(=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.